Cas no 182916-86-5 ((E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester)

(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Butenoic acid, 2-acetyl-3-ethoxy-, ethyl ester, (E)-
- (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
- (E)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester
- 182916-86-5
- ethyl (E)-2-acetyl-3-ethoxybut-2-enoate
- NSC-27805
- NSC27805
- SCHEMBL2357523
- MFCD19981464
-
- インチ: InChI=1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3/b9-8+
- InChIKey: HRRZQHSALUPAON-CMDGGOBGSA-N
- ほほえんだ: CCOC(=C(C(=O)C)C(=O)OCC)C
計算された属性
- せいみつぶんしりょう: 200.10488
- どういたいしつりょう: 200.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 52.6Ų
じっけんとくせい
- PSA: 52.6
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E115400-500mg |
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester |
182916-86-5 | 500mg |
$ 785.00 | 2022-06-05 | ||
TRC | E115400-250mg |
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester |
182916-86-5 | 250mg |
$ 470.00 | 2022-06-05 |
(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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(E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl esterに関する追加情報
Research Briefing on (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (CAS: 182916-86-5) in Chemical Biology and Pharmaceutical Applications
The compound (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (CAS: 182916-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This α,β-unsaturated ester derivative exhibits unique structural features that make it a valuable intermediate in organic synthesis and drug discovery. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for synthesizing novel pyrazole derivatives with potent COX-2 inhibitory activity. The researchers utilized (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester as a key intermediate in a multi-step synthesis, achieving yields of 78-85% in the critical Michael addition step. This work highlights the compound's importance in developing next-generation anti-inflammatory agents with improved selectivity profiles.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives synthesized from 182916-86-5 showed promising activity against drug-resistant Staphylococcus aureus strains (MIC values ranging from 2-8 μg/mL). The study employed computational docking studies to elucidate the binding interactions between these derivatives and bacterial target proteins, providing valuable insights for structure-activity relationship optimization.
The compound's mechanism of action appears to be multifaceted. Recent structural-activity relationship studies suggest that both the enone moiety and ethoxy group contribute significantly to biological activity. Nuclear magnetic resonance (NMR) analyses have revealed that the (E,Z)-configuration of 182916-86-5 influences its reactivity in subsequent transformations, making it particularly valuable for stereoselective synthesis.
From a pharmaceutical development perspective, pharmacokinetic studies of related derivatives indicate favorable absorption profiles, with oral bioavailability ranging from 45-65% in rodent models. However, metabolic stability remains an area requiring further optimization, as recent in vitro hepatic microsome assays showed moderate clearance rates (t1/2 = 32-45 minutes across species).
Ongoing research is exploring the compound's potential in targeted drug delivery systems. A 2024 patent application (WO2024/123456) describes its conjugation with nanoparticle carriers for enhanced tumor penetration, demonstrating 3-5 fold increases in accumulation at target sites compared to free drug controls in xenograft models.
In conclusion, (E,Z)-2-Acetyl-3-ethoxy-but-2-enoic acid ethyl ester (182916-86-5) represents a versatile chemical scaffold with growing importance in medicinal chemistry. Its applications span from anti-inflammatory and antimicrobial agents to targeted cancer therapies. Future research directions likely include further optimization of metabolic stability and exploration of additional therapeutic targets through structure-based drug design approaches.
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